![molecular formula C20H17N3O3S B2558242 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide CAS No. 872630-33-6](/img/structure/B2558242.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as compound X, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Medicinal Chemistry
Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has led to the development of compounds with similar structures to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide. These compounds have been shown to exhibit potent and efficacious inhibition of PI3Kα and mTOR both in vitro and in vivo, which is crucial for cancer therapy and other diseases related to these pathways. The study focused on improving metabolic stability by examining various heterocyclic analogues, leading to compounds with similar efficacy but enhanced stability (Stec et al., 2011).
Antimicrobial and Antifungal Applications
Compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, the synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides showed potential as antimicrobial and antifungal agents, with certain derivatives displaying significant activity against selected microbial species (Abbasi et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The structural framework of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide lends itself to modification for enzyme inhibition, which is a common strategy in drug discovery. For example, derivatives have been explored as inhibitors of carbonic anhydrases, enzymes implicated in conditions like glaucoma, showing that specific modifications can lead to potent inhibitory activity against human carbonic anhydrase isoenzymes (Tuğrak et al., 2020).
Anti-Diabetic Potential
Exploratory synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide has shown that these molecules can exhibit anti-diabetic properties through α-glucosidase enzyme inhibition. This enzyme is a target for controlling postprandial hyperglycemia in type-2 diabetes, indicating that such compounds could be developed into therapeutic agents for diabetes management (Abbasi et al., 2023).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-19(21-15-6-8-17-18(12-15)26-11-10-25-17)13-27-20-9-7-16(22-23-20)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIXZUMIYHFORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.